
Diketene
Overview
Description
Diketene is an organic compound with the molecular formula C₄H₄O₂, often represented as (CH₂CO)₂. It is a member of the oxetane family and is formed by the dimerization of ketene (H₂C=C=O). This compound is a colorless liquid that is widely used as a reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diketene is primarily produced by the dimerization of ketene. Ketene itself is generated by the pyrolysis of acetic acid or acetic anhydride at high temperatures (750-780°C) in the presence of a catalyst such as triethyl phosphate . The ketene gas is then cooled to around 8-10°C to form this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the continuous dimerization of ketene. The process involves passing ketene gas through a reactor where it dimerizes to form this compound. The reaction is typically carried out at temperatures between 0-10°C to ensure high yields and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Diketene undergoes a variety of chemical reactions, including:
Hydrolysis: This compound readily hydrolyzes in water to form acetoacetic acid.
Acetoacetylation: this compound reacts with alcohols and amines to form acetoacetic acid derivatives.
Cycloaddition: This compound can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutane derivatives.
Common Reagents and Conditions
Hydrolysis: Water, typically at room temperature.
Acetoacetylation: Alcohols or amines, often in the presence of a base such as pyridine.
Cycloaddition: Alkenes, under UV light or heat.
Major Products
Acetoacetic acid: from hydrolysis.
Acetoacetate esters and amides: from acetoacetylation.
Cyclobutane derivatives: from cycloaddition.
Scientific Research Applications
Pharmaceuticals
Diketene plays a critical role in the synthesis of pharmaceutical compounds. It is used to produce acetoacetate esters and amides, which serve as key intermediates in drug manufacturing. Notably, this compound reacts with substituted aromatic amines to form acetoacetanilides, which are precursors for many azo dyes used in pharmaceuticals .
Key Pharmaceutical Applications:
- Synthesis of acetoacetamides for analgesics and anti-inflammatory drugs.
- Production of this compound derivatives that serve as alkylating agents in drug development .
- Use in the synthesis of sweeteners like acesulfam-K through reaction with sulfamic acid .
Agrochemicals
The agrochemical sector utilizes this compound extensively for the development of pesticides and herbicides. Its derivatives are crucial in creating effective agrochemicals that enhance crop yield and pest resistance. This compound's ability to react with various nucleophiles enables the synthesis of complex molecules that are vital for agricultural applications .
Key Agrochemical Applications:
- Formation of this compound-derived insecticides.
- Synthesis of herbicides that improve agricultural productivity .
- Development of eco-friendly formulations leveraging this compound's reactivity.
Dyes and Pigments
This compound is instrumental in the dye industry, particularly in synthesizing vibrant azo dyes and pigments. The compound's reactivity allows for the formation of stable colorants used in textiles and coatings .
Key Dye Applications:
- Production of arylide yellow and diarylide pigments from this compound derivatives.
- Use in synthesizing azo dyes through coupling reactions with aromatic amines .
Synthesis of Azo Dyes
A study demonstrated the reaction of this compound with aromatic amines leading to the formation of azo dyes. The process involved coupling reactions that yielded stable pigments with high color intensity, essential for various industrial applications .
Development of Eco-Friendly Agrochemicals
Research highlighted the use of this compound derivatives to create biocompatible agrochemicals that align with sustainable practices. These innovations not only reduce environmental impact but also enhance the efficacy of pest control methods .
Market Insights
The this compound market is projected to grow significantly, reaching USD 684.5 million by 2034, driven by increasing demand in pharmaceuticals and agrochemicals . The versatility of this compound derivatives such as esters and acrylamides positions them favorably within these sectors.
Market Segment | Projected Growth (2024-2034) |
---|---|
Pharmaceuticals | High Demand |
Agrochemicals | Significant Growth |
Dyes and Pigments | Steady Increase |
Mechanism of Action
Diketene exerts its effects primarily through its electrophilic and nucleophilic sites, allowing it to react with various functional groups. The compound’s reactivity is attributed to the strained four-membered ring structure, which makes it highly susceptible to nucleophilic attack . The molecular targets and pathways involved in its reactions include the formation of acetoacetic acid derivatives and cyclobutane derivatives through nucleophilic addition and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
Ketene (H₂C=C=O): The monomeric form of diketene, used in similar reactions but less stable.
Acetoacetic acid (CH₃COCH₂COOH): A hydrolysis product of this compound, used in the synthesis of various organic compounds.
Alkyl ketene dimers (AKDs): Used in the paper industry for hydrophobic sizing.
Uniqueness
This compound is unique due to its ability to form a wide range of derivatives through acetoacetylation and cycloaddition reactions. Its strained ring structure makes it more reactive than its monomeric form, ketene, allowing for a broader range of applications in organic synthesis .
Biological Activity
Diketene, chemically known as 4-methylene-2-oxetanone, is a versatile compound that has garnered attention for its significant biological activity, particularly in the context of its reactivity as an alkylating agent. This article delves into the biological implications of this compound, focusing on its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by its four-membered lactone ring, which imparts unique reactivity profiles compared to other lactones. It serves as a precursor for various derivatives used in pharmaceuticals and agrochemicals. Notably, this compound exhibits a high alkylating potential, approximately two orders of magnitude greater than that of β-propiolactone and β-butyrolactone, both of which are classified as potentially carcinogenic .
Table 1: Comparison of Alkylating Potentials
Compound | Alkylating Potential (k) | Carcinogenicity Status |
---|---|---|
This compound | High | Non-carcinogenic |
β-Propiolactone | Moderate | Possibly carcinogenic |
β-Butyrolactone | Moderate | Possibly carcinogenic |
The biological activity of this compound primarily stems from its ability to act as an alkylating agent. In studies, this compound has shown to react with nucleophiles such as 4-(p-nitrobenzyl)pyridine (NBP), forming stable adducts through acyl fission rather than alkyl fission . This reaction mechanism is crucial as it influences the compound's reactivity and biological implications.
- Alkylation Efficiency : this compound's hydrolysis occurs at a rate slightly faster than that of other four-membered ring lactones, making it more efficient in alkylation reactions .
- Non-Carcinogenic Nature : Despite its high reactivity, this compound is not classified as a carcinogen in experimental models. This is attributed to the lability of the amide bonds formed during its reactions, which contrasts with the more stable amine bonds generated by other lactones .
Case Studies and Research Findings
Several studies have explored the biological applications of this compound and its derivatives:
- Neuroprotective Agents : A study designed novel analogs of piperlongumine by incorporating this compound skeletons to enhance antioxidant effects. The resulting compounds exhibited significant protection against oxidative stress in cerebral ischemia-reperfusion injury models, demonstrating the therapeutic potential of this compound derivatives .
- Synthesis of Heterocycles : this compound has been utilized in multicomponent reactions to synthesize nitrogen-containing heterocycles, which are critical in drug design. These reactions leverage this compound's electrophilic nature to construct complex molecular architectures efficiently .
Q & A
Basic Research Questions
Q. What experimental precautions are critical when synthesizing and handling diketene in laboratory settings?
this compound’s acute toxicity, volatility, and instability require stringent safety protocols. Use inert gas environments (e.g., nitrogen) during synthesis to prevent dimerization or decomposition . Engineering controls, such as closed-system reactors and fume hoods, are essential to minimize inhalation risks . Post-synthesis, rapid characterization (e.g., NMR or FTIR) is recommended due to its instability; storage in cold, dark conditions with stabilizers (e.g., hydroquinone) may delay polymerization .
Q. How can researchers verify the purity of this compound after synthesis?
Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting impurities like acetic acid or acetone residues from its synthesis via pyrolysis . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify this compound concentration, while differential scanning calorimetry (DSC) monitors thermal stability to assess degradation .
Q. What spectroscopic methods are most effective for tracking this compound’s reactivity in solution?
Real-time Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., ketene C=O stretch at ~2150 cm⁻¹) during reactions . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, tracks dimerization or nucleophilic additions (e.g., with amines or alcohols) by observing shifts in carbonyl (δ 190–210 ppm) and α-carbon signals .
Advanced Research Questions
Q. How do computational models resolve contradictions in this compound’s reaction mechanisms under varying conditions?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can simulate reaction pathways, such as the [2+2] cycloaddition forming this compound dimers. Comparative analysis of activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) clarifies selectivity in synthesis . Discrepancies between experimental and theoretical results may arise from solvent effects, which require implicit solvation models (e.g., COSMO-RS) to account for polarity .
Q. What methodologies elucidate the molecular basis of this compound’s toxicity in biological systems?
In vitro assays (e.g., cytotoxicity in lung epithelial cells) combined with molecular docking studies reveal this compound’s interaction with biomolecules like glutathione. LC-MS/MS identifies covalent adducts formed via Michael addition to cysteine residues, linking reactivity to respiratory toxicity . Dose-response modeling using benchmark dose (BMD) software quantifies thresholds for acute exposure risks .
Q. How can researchers optimize the sustainability of this compound-derived pharmaceuticals without compromising yield?
Green chemistry approaches include biocatalytic routes (e.g., enzyme-mediated acetylation) to reduce hazardous byproducts . Life-cycle assessment (LCA) tools evaluate solvent choices (e.g., switching from THF to cyclopentyl methyl ether) to minimize waste. Process intensification via microreactors enhances heat/mass transfer, improving selectivity for derivatives like dihydroacetic acid .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?
Reconcile conflicting data (e.g., enthalpy of formation) by standardizing experimental conditions (pressure, temperature) and validating calorimetry results against DFT-computed values. For example, Becke’s exchange-correlation functional (B3LYP) accurately predicts atomization energies within ±2.4 kcal/mol, aiding error analysis . Meta-analyses of historical datasets using tools like the NIST Chemistry WebBook identify outliers caused by impurities .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Design of experiments (DoE) with response surface methodology (RSM) optimizes parameters like pyrolysis temperature (700–750°C) and catalyst loading (triethyl phosphate at 0.5–2 mol%). Statistical process control (SPC) charts monitor acetone conversion rates, while principal component analysis (PCA) correlates variability with feedstock purity .
Q. Tables for Key Data
Properties
IUPAC Name |
4-methylideneoxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQWSOJHCZDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Record name | DIKETENE, STABILIZED | |
Source | CAMEO Chemicals | |
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Record name | DIKETENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027289 | |
Record name | Diketene | |
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Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | DIKETENE, STABILIZED | |
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Record name | 2-Oxetanone, 4-methylene- | |
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Record name | Diketene | |
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Boiling Point |
127 °C | |
Record name | Acetyl ketene | |
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Record name | DIKETENE | |
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Flash Point |
93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c. | |
Record name | DIKETENE, STABILIZED | |
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Record name | Diketene | |
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Record name | Acetyl ketene | |
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Record name | DIKETENE | |
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Solubility |
Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes | |
Record name | Acetyl ketene | |
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Record name | DIKETENE | |
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Density |
1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
Record name | Acetyl ketene | |
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Vapor Density |
2.9 (Air = 1), Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1 | |
Record name | Diketene | |
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Color/Form |
Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid | |
CAS No. |
674-82-8 | |
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Record name | Diketene | |
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Record name | DIKETENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DZ97C3Z7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyl ketene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIKETENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C | |
Record name | Acetyl ketene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIKETENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.